REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]O)=[C:4]([O:10][C:11]([F:14])([F:13])[F:12])[CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)[Br:35]>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][Br:35])=[C:4]([O:10][C:11]([F:14])([F:13])[F:12])[CH:3]=1
|
Name
|
|
Quantity
|
9.757 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)CO)OC(F)(F)F
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
11.33 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
14.26 g
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)(Br)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stir bar and N2 inlet
|
Type
|
CUSTOM
|
Details
|
the reaction at 0° C. for 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
warm to room temperature
|
Type
|
STIRRING
|
Details
|
stir an additional 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
Wash
|
Type
|
CUSTOM
|
Details
|
the reaction with water (2×180 mL) and saturated sodium chloride solution (1×180 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filter through Celite®
|
Type
|
CONCENTRATION
|
Details
|
concentrate under vacuum to dryness
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the residue in hexanes
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to remove the triphenyl phosphine oxide
|
Type
|
CONCENTRATION
|
Details
|
concentrate to a colorless oil
|
Type
|
CUSTOM
|
Details
|
Purify the crude product via silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)CBr)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |